Cyclooctyl(furan-2-yl)methanamine
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Overview
Description
Cyclooctyl(furan-2-yl)methanamine is an organic compound that features a cyclooctyl group attached to a furan ring via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctyl(furan-2-yl)methanamine typically involves the reaction of cyclooctyl bromide with furan-2-carbaldehyde in the presence of a base, followed by reductive amination with ammonia or an amine source. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the hydrogenation step .
Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclooctyl(furan-2-yl)methanamine can undergo various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Cyclooctyl(furan-2-yl)methanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclooctyl(furan-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
(5-Phenylfuran-2-yl)methanamine: Known for its potent biological activities and used in medicinal chemistry.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: Explored for its pharmacological properties and potential therapeutic applications.
Uniqueness: Cyclooctyl(furan-2-yl)methanamine stands out due to its unique cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
cyclooctyl(furan-2-yl)methanamine |
InChI |
InChI=1S/C13H21NO/c14-13(12-9-6-10-15-12)11-7-4-2-1-3-5-8-11/h6,9-11,13H,1-5,7-8,14H2 |
InChI Key |
FESYPKWYUDZPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C(C2=CC=CO2)N |
Origin of Product |
United States |
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